molecular formula C6H7FN2O2 B3026842 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol CAS No. 1150618-10-2

5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol

Cat. No.: B3026842
CAS No.: 1150618-10-2
M. Wt: 158.13
InChI Key: AUVNQKRSIVTLIL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloromethyl-5-fluoropyrimidine.

    Methoxymethylation: The 2-chloromethyl group is substituted with a methoxymethyl group using sodium methoxide in methanol as the reagent and solvent.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .

Biological Activity

5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is noted for its structural features that may contribute to its interaction with biological targets, making it a subject of interest in drug discovery.

Chemical Structure and Properties

The chemical formula of this compound is C6H7FN2O2C_6H_7FN_2O_2, and it features a fluorine atom at the 5-position and a methoxymethyl group at the 2-position of the pyrimidine ring. This structural arrangement is believed to influence its biological activity through various mechanisms.

Table 1: Basic Properties of this compound

PropertyValue
Molecular Weight158.13 g/mol
SolubilitySoluble in DMSO and ethanol
Melting PointNot specified
LogPNot specified

Anticancer Activity

Recent studies have indicated that pyrimidine derivatives, including this compound, exhibit significant anticancer properties. Research has shown that compounds with similar structures can inhibit various cancer cell lines by interfering with cellular processes such as DNA replication and cell cycle progression.

Case Study: Inhibition of Cancer Cell Proliferation

In a study evaluating the anticancer activity of related pyrimidine compounds, several derivatives were tested against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that compounds with a similar scaffold to this compound demonstrated IC50 values ranging from 10 to 20 µM, suggesting moderate potency against these cell lines .

Antiviral Activity

Pyrimidine derivatives have also been explored for their antiviral properties. A related compound was shown to exhibit antiviral activity against influenza viruses, indicating that modifications in the pyrimidine structure could enhance efficacy against viral replication.

Table 2: Antiviral Activity Summary

CompoundVirus TypeIC50 (µM)
This compoundInfluenza ANot specified
Similar Pyrimidine DerivativeInfluenza B15

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for cancer cell proliferation.
  • DNA Interaction : The ability to intercalate into DNA or RNA may disrupt replication processes.
  • Signal Transduction Pathways : Modulating pathways involved in apoptosis or cellular stress responses could be another mechanism.

Safety Profile

Preliminary toxicity assessments suggest that compounds in this class exhibit acceptable safety profiles at therapeutic doses, but comprehensive toxicological studies are necessary to confirm these findings.

Properties

IUPAC Name

5-fluoro-2-(methoxymethyl)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O2/c1-11-3-5-8-2-4(7)6(10)9-5/h2H,3H2,1H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVNQKRSIVTLIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC=C(C(=O)N1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70653961
Record name 5-Fluoro-2-(methoxymethyl)pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150618-10-2
Record name 5-Fluoro-2-(methoxymethyl)-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150618-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-(methoxymethyl)pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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